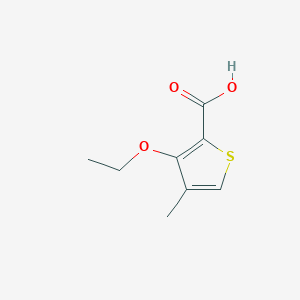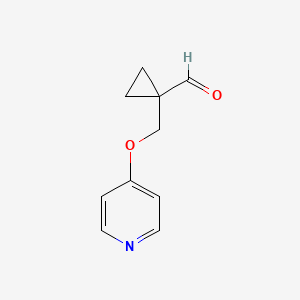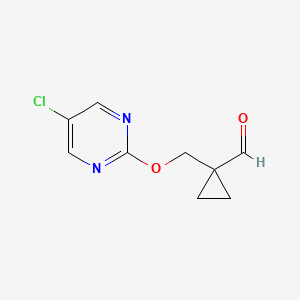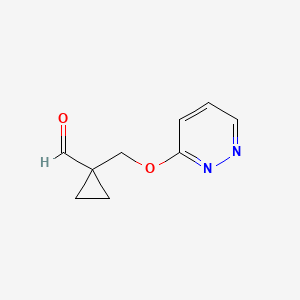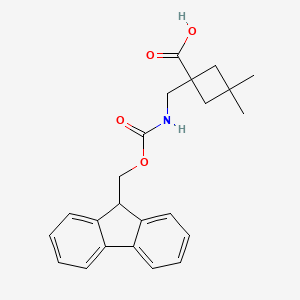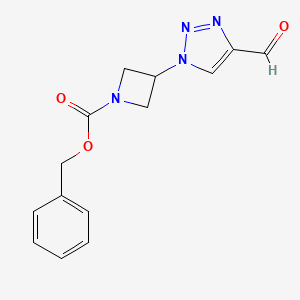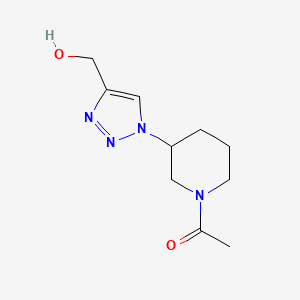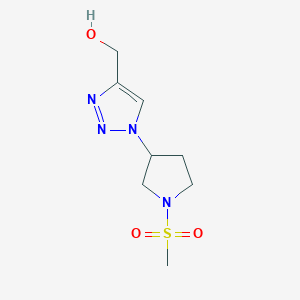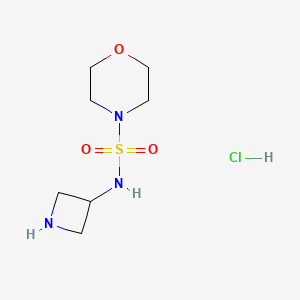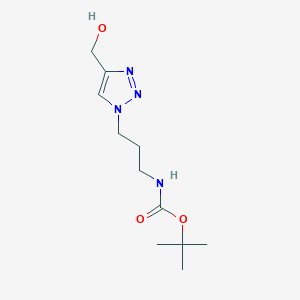
tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Descripción general
Descripción
“tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate” is a complex organic compound. It contains a carbamate group, a triazole ring, and a hydroxymethyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a carbamate group, a triazole ring, and a hydroxymethyl group . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Structural Characterization and Chemical Analysis
- Structural Insights : The characterization of tert-butyl derivatives, including those related to triazoles, provides foundational knowledge for understanding their chemical behavior and potential applications in synthesis and material science. A study by Aouine et al. (2016) used 2D heteronuclear NMR experiments to characterize the structure of a tert-butyl carbamate derivative, emphasizing the importance of such derivatives in organic chemistry and material science for their unique properties and applications in synthesis and analysis Aouine et al., 2016.
Synthetic Applications and Methodologies
Synthetic Utility in Organic Chemistry : The synthesis and applications of tert-butyl carbamate derivatives in organic chemistry are vast. For instance, Ober et al. (2004) discussed a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, showcasing the role of such compounds as intermediates in the synthesis of complex organic molecules Ober et al., 2004.
Advancements in Organic Synthesis : Glinyanaya et al. (2021) synthesized a series of new stable halogenated carbenes derived from 1,2,4-triazole, highlighting the innovative approaches in developing new compounds with potential applications in catalysis and material science Glinyanaya et al., 2021.
Material Science and Catalysis
- Material Science Innovations : The study of halogen-containing heteroaromatic carbenes, such as those derived from the 1,2,4-triazole series, opens new avenues for materials science research, particularly in the development of new catalytic systems and the synthesis of novel materials with unique properties Glinyanaya et al., 2021.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7,16H,4-6,8H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKVSDHBPGMDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



